4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline
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Overview
Description
4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is a complex organic compound that features a morpholine ring and a pyrrole ring connected through an aniline linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline typically involves the condensation of 4-(morpholin-4-yl)aniline with pyrrole-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is often stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole or morpholine rings.
Reduction: Reduced forms of the imine linkage.
Substitution: Alkylated derivatives at the aniline nitrogen or pyrrole ring.
Scientific Research Applications
4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound features a fluorine atom on the aniline ring, which can influence its reactivity and biological activity.
4-(2-Morpholin-4-yl-ethyl)-aniline: Similar in structure but with an ethyl linkage instead of a pyrrole ring.
Uniqueness
4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline is unique due to the presence of both a morpholine ring and a pyrrole ring, which can confer distinct chemical and biological properties. This dual-ring system can enhance the compound’s ability to interact with various molecular targets, making it a versatile scaffold for drug design and materials science.
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C15H17N3O/c1-2-14(16-7-1)12-17-13-3-5-15(6-4-13)18-8-10-19-11-9-18/h1-7,12,16H,8-11H2 |
InChI Key |
OJJMJFBXRZKXPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=CC=CN3 |
Origin of Product |
United States |
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